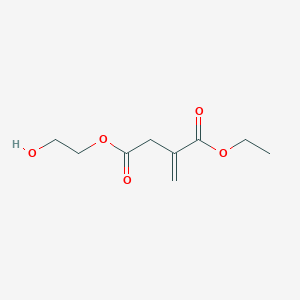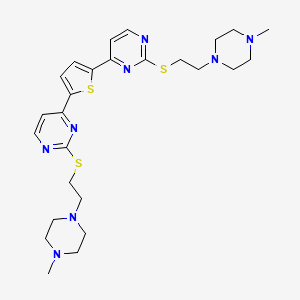
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 1-ethyl 2-methylidenebutanedioic acid with 2-hydroxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 1-ethyl 4-(2-oxoethyl) 2-methylidenebutanedioate.
Reduction: Formation of 1-ethyl 4-(2-hydroxyethyl) 2-methylbutanediol.
Substitution: Formation of 1-ethyl 4-(2-chloroethyl) 2-methylidenebutanedioate.
Applications De Recherche Scientifique
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
1-Ethyl 4-(2-hydroxyethyl) butanedioate: Lacks the methylidene group, making it less reactive.
1-Ethyl 4-(2-hydroxyethyl) 2-methylbutanedioate: Similar structure but lacks the double bond, affecting its chemical properties.
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenepentanedioate: Contains an additional carbon in the chain, altering its reactivity and applications.
Uniqueness: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is unique due to the presence of both ester and alcohol functional groups, as well as the methylidene group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
149305-43-1 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
1-O-ethyl 4-O-(2-hydroxyethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H14O5/c1-3-13-9(12)7(2)6-8(11)14-5-4-10/h10H,2-6H2,1H3 |
Clé InChI |
GBXSGTMCDLTIED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)

![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

